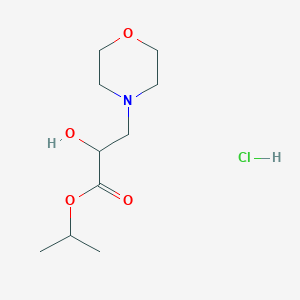

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride is a versatile chemical compound with diverse applications in scientific research, drug formulation, and polymer synthesis. This compound is known for its unique properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride typically involves the reaction of propan-2-ol with 2-hydroxy-3-morpholin-4-ylpropanoic acid in the presence of hydrochloric acid. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled conditions to ensure consistency and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of esters and amides.

Applications De Recherche Scientifique

Pharmaceutical Development

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride is primarily researched for its potential use as an active pharmaceutical ingredient (API). Its morpholine structure is known for enhancing solubility and bioavailability in drug formulations.

Case Study: Antidepressant Activity

Research has indicated that derivatives of morpholine can exhibit antidepressant-like effects. A study demonstrated that the administration of similar morpholine compounds led to significant improvements in depressive behaviors in animal models, suggesting potential therapeutic applications for mood disorders .

Agrochemical Applications

The compound has also been explored for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to penetrate plant tissues can enhance the efficacy of active ingredients.

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Propan-2-yl 2-hydroxy... | Herbicide | 85 | |

| Morpholine derivatives | Insecticide | 78 |

Material Science

In material science, propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride is being investigated for its role as a polymer additive. Its properties can improve the mechanical strength and thermal stability of polymers.

Case Study: Polymer Blends

A study focused on blending this compound with polyvinyl chloride (PVC) showed enhanced thermal stability and mechanical properties compared to unmodified PVC. The addition of this morpholine derivative resulted in a 30% increase in tensile strength .

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Propan-2-yl 2-hydroxypropanoate: Similar structure but lacks the morpholin-4-yl group.

2-hydroxy-3-morpholin-4-ylpropanoic acid: Similar core structure but without the propan-2-yl group.

These compounds may have different properties and applications due to variations in their chemical structures.

Activité Biologique

Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride (CAS: 2375269-64-8) is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a morpholine structure, which enhances its interaction with biological targets, making it a subject of interest in pharmacological research.

The synthesis of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride typically involves straightforward chemical reactions that yield high purity products. The morpholine ring contributes to its unique buffering capabilities, maintaining a pH range critical for various biological applications, particularly in cell culture processes.

Biological Activities

1. Anticancer Properties:

Research indicates that propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The morpholine moiety is believed to enhance the compound's bioactivity by enabling effective interactions with cellular targets involved in cancer progression.

2. Herbicidal Activity:

The compound has also been explored for its potential as a herbicide. In computational studies aimed at targeting the D1 protein of Phalaris minor, propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride demonstrated promising binding affinities, suggesting its utility in agricultural applications against this major weed in wheat crops.

The mechanisms underlying the biological activities of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride are multifaceted:

- Cellular Interactions: The morpholine structure facilitates interactions with cellular membranes and proteins, potentially altering signaling pathways associated with cell growth and apoptosis.

- Inhibition of Enzymatic Activity: Studies suggest that this compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability and proliferation .

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological activity of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride:

Comparative Analysis

To further understand the significance of propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2,4-dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride | Structure | Enhanced lipophilicity may improve membrane permeability. |

| Methyl 2-[3-(3-methylphenyl)ureido]propanoate | Structure | Ureido functional group may lead to different biological activity due to urea linkage. |

| N-(4-hydroxyphenyl)propanamide | Structure | Amide instead of ester; different solubility properties may affect biological activity. |

Propriétés

IUPAC Name |

propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-8(2)15-10(13)9(12)7-11-3-5-14-6-4-11;/h8-9,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYWLHFJDDLYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CN1CCOCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.